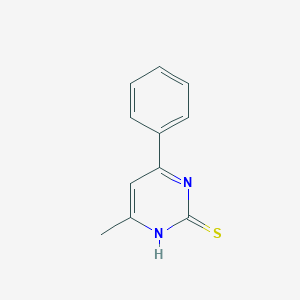

4-Methyl-6-phenylpyrimidine-2-thiol

Descripción general

Descripción

4-Methyl-6-phenylpyrimidine-2-thiol is a compound that belongs to the class of thiopyrimidine derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The thiopyrimidine core is a common motif in medicinal chemistry, often associated with antioxidant, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of thiopyrimidine derivatives often involves multicomponent reactions, where different starting materials are combined to form a more complex structure. For example, the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives starts with a tetrahydro-2-thioxopyrimidine compound and involves optimization using Density Functional Theory (DFT) calculations to understand the 3D geometries and electronic structures . Another study reports the catalyst-free synthesis of thiopyrimidine derivatives in an aqueous ethanol medium, highlighting the importance of green chemistry principles in the synthesis process .

Molecular Structure Analysis

The molecular structure of thiopyrimidine derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and elemental analysis. Single-crystal X-ray diffraction is also a common method to determine the precise molecular structure of these compounds . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiopyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidation. These reactions can lead to the formation of different tautomers, as well as the introduction of various functional groups that can significantly alter the chemical and biological properties of the compounds . The reactivity of these compounds is influenced by the substituents on the thiopyrimidine ring, which can be strategically modified to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as steric factors, can affect these properties. For instance, the stability of cardiovascular-active thiopyrimidines can be improved by introducing electron-withdrawing substituents and bulky aryl groups . The antioxidant activity of these compounds is often assessed in vitro using assays such as DPPH and ABTS radical scavenging, which provide insights into their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography

- Fluorogenic Labeling for HPLC : The compound has been used in fluorogenic labeling for high-performance liquid chromatography (HPLC) of biologically important thiols. This method aids in the selective and rapid detection of thiols in pharmaceutical formulations (Gatti et al., 1990).

Optoelectronic Applications

- Nonlinear Optics (NLO) : Derivatives of 4-Methyl-6-phenylpyrimidine-2-thiol have significant applications in nonlinear optics. Studies show these derivatives exhibit larger NLO properties compared to standard molecules, making them suitable for high-tech optoelectronic applications (Hussain et al., 2020).

Antimicrobial Agents

- Potential Antimicrobial Properties : Certain derivatives have been synthesized as potential antimicrobial agents, showing activity against pathogenic microorganisms (El-kerdawy et al., 1990).

Medical Research

- Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been studied for their cytotoxic activity against various cancer cell lines. Their structural differences greatly influence their cytotoxic properties (Stolarczyk et al., 2018).

Structural and Electronic Properties

- Crystal Structures and Antimicrobial Activities : Studies of derivatives like 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone show strong antimicrobial activity and interesting structural features, which are influenced by chlorine and methyl substituents (Korona-Głowniak et al., 2021).

Organometallic Chemistry

- Cyclopalladation of Phenylpyrimidines : 4-Methyl-6-phenylpyrimidine-2-thiol derivatives have been used in cyclopalladation studies, revealing insights into their coordination chemistry and potential in organometallic syntheses (Caygill et al., 1990).

Gold Nanoparticle Aggregation

- Detection of Anti-thyroid Drug : A sensitive colorimetric method involving the aggregation of colloidal gold nanoparticles has been developed for the detection of 4-hydroxy-2-mercapto-6-methylpyrimidine, highlighting its interaction with gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).

Safety And Hazards

Propiedades

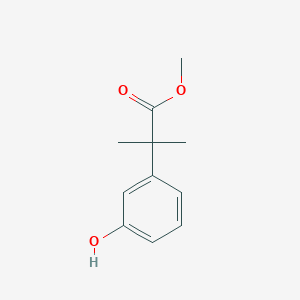

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVDRQQNNUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352901 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-phenylpyrimidine-2-thiol | |

CAS RN |

27955-44-8 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)